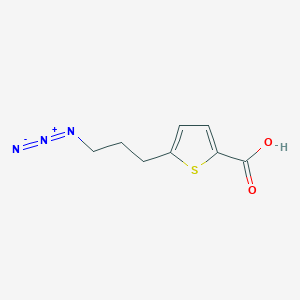
5-(3-Azidopropyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Azidopropyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an azidopropyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxylic acid typically involves the introduction of the azidopropyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a halogenated thiophene derivative reacts with sodium azide to form the azido compound. The carboxylic acid group can be introduced through oxidation reactions of corresponding aldehyde or alcohol derivatives of thiophene.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of triazole derivatives.
Applications De Recherche Scientifique
5-(3-Azidopropyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxylic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a click chemistry reaction to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules. In medicinal chemistry, the compound’s interactions with biological targets would depend on the nature of the functional groups and their ability to bind to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the azidopropyl group, making it less versatile in click chemistry applications.
5-Bromothiophene-2-carboxylic acid: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.
5-(3-Aminopropyl)thiophene-2-carboxylic acid: The azido group is reduced to an amine, which can participate in different types of reactions compared to the azido group.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxylic acid is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient bioconjugation, such as in the development of new diagnostic tools and therapeutic agents.
Propriétés
Numéro CAS |
88961-94-8 |
|---|---|
Formule moléculaire |
C8H9N3O2S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
5-(3-azidopropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2S/c9-11-10-5-1-2-6-3-4-7(14-6)8(12)13/h3-4H,1-2,5H2,(H,12,13) |
Clé InChI |
XPOUKDWHZVRETL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C(=O)O)CCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14134266.png)
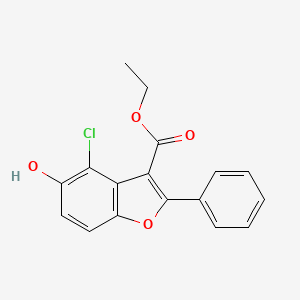
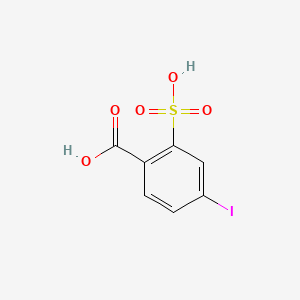
![4,4,5,5-Tetramethyl-2-naphtho[2,3-b][1]benzofuran-3-yl-1,3,2-dioxaborolane](/img/structure/B14134295.png)
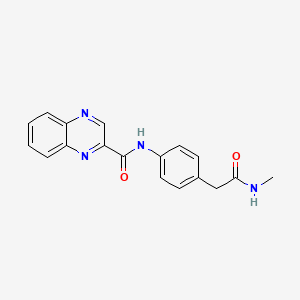
![2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B14134308.png)
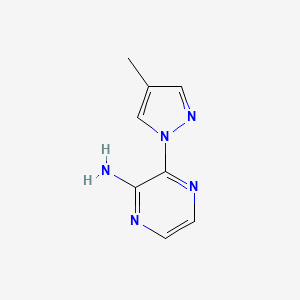
![3-{[(2-Methylphenyl)carbamothioyl]amino}benzoic acid](/img/structure/B14134319.png)

![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14134341.png)
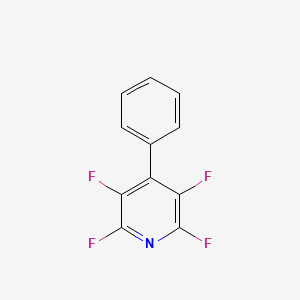
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
